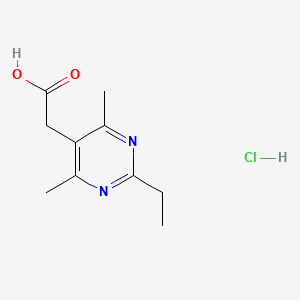
1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activities
The compound is explored for its potential as a lead compound of inhibitors targeting D1 protease in plants, based on a D1 protease inhibitor hit structure identified by homology modeling and virtual screening. These inhibitors are designed to possess moderate to good herbicidal activities, highlighting their potential use in agricultural science and plant biology. The synthesis involves a four-step procedure, including the formation of the isoxazole ring, α-bromination, thiazole ring formation, and carboxamide attachment. The enzyme activity of one compound against native spinach D1 protease exhibits competitive inhibition, suggesting these compounds as potential D1 protease inhibitors in plants (De-jin Hu et al., 2009).
Antipsychotic Agents Potential
Research into heterocyclic analogues of the compound has been conducted with the aim of developing potential antipsychotic agents. These analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors and their ability to antagonize apomorphine-induced climbing in mice. The study identified derivatives with potent in vivo activities, suggesting the therapeutic potential of these compounds in the treatment of psychosis (M. H. Norman et al., 1996).
Anti-Inflammatory and Analgesic Agents
A novel synthesis of compounds derived from visnaginone and khellinone, which are related to the compound , has been reported to exhibit significant anti-inflammatory and analgesic activities. These compounds show high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac. This demonstrates their potential as novel anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).
Anti-Fatigue Effects
The synthesis and evaluation of benzamide derivatives, such as those related to the compound of interest, have shown significant anti-fatigue effects in animal models. These compounds have been shown to enhance the forced swimming capacity of mice, suggesting potential therapeutic applications in addressing fatigue (Xianglong Wu et al., 2014).
Anti-HIV-1 Activity
Research into piperidine-4-carboxamide CCR5 antagonists, related to the compound , has led to the discovery of compounds with highly potent anti-HIV-1 activity. These compounds show strong inhibition of CCR5-using HIV-1 clinical isolates and possess good pharmacokinetic profiles, making them promising candidates for further development as anti-HIV-1 agents (S. Imamura et al., 2006).
Eigenschaften
IUPAC Name |
1-[2-(1-methylindol-3-yl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-11-19(23-28-14)22-21(27)15-7-9-25(10-8-15)20(26)12-16-13-24(2)18-6-4-3-5-17(16)18/h3-6,11,13,15H,7-10,12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBOEMVCIVTWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
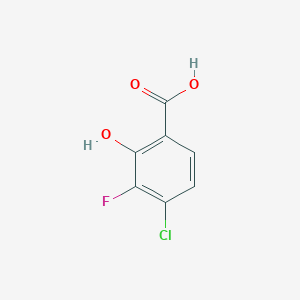
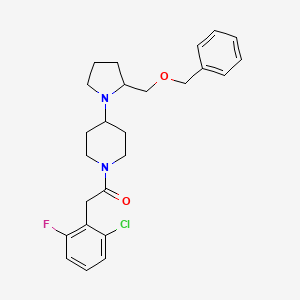
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)
![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)
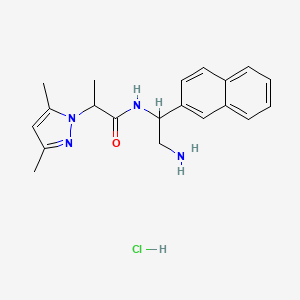
![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)
![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)
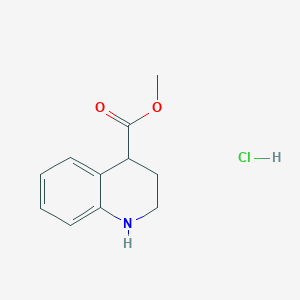
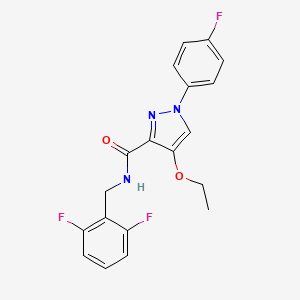
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)
![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)
